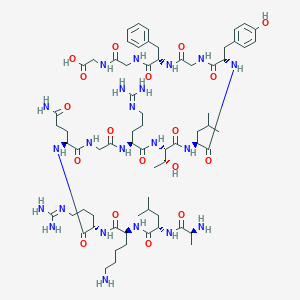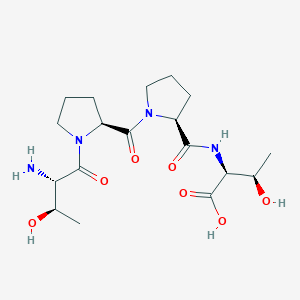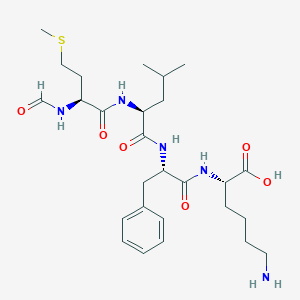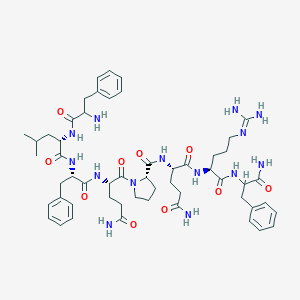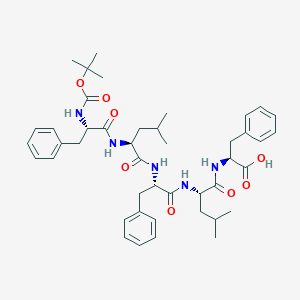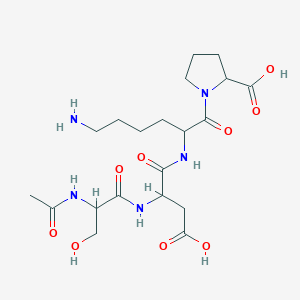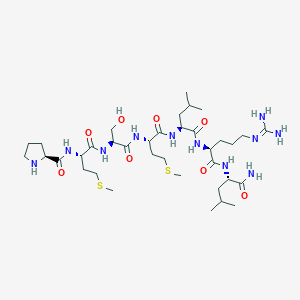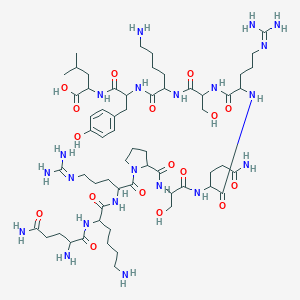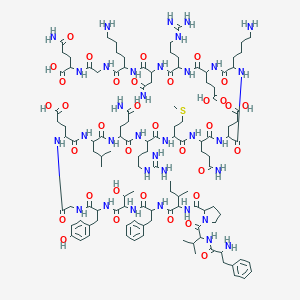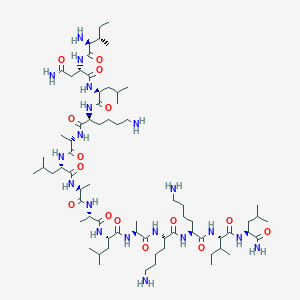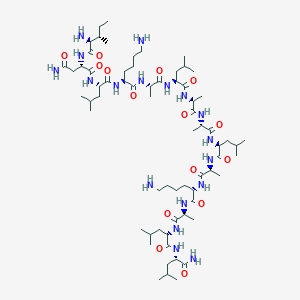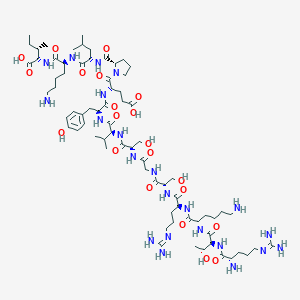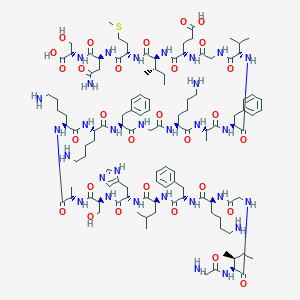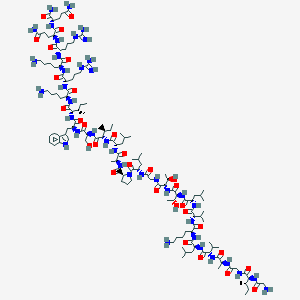
Melittin
Overview
Description
Melittin is a major component of the venom of the European honeybee, Apis mellifera. It is a small, cationic peptide consisting of 26 amino acids. This compound is known for its potent antimicrobial, anti-inflammatory, and anticancer properties. It has been extensively studied for its potential therapeutic applications in various fields, including medicine, biology, and chemistry .
Mechanism of Action
Melittin is a major component of bee venom, known for its diverse pharmacological effects. It is a cationic amphiphilic peptide with a linear α-helix structure . This article provides a comprehensive overview of the mechanism of action of this compound.
Target of Action
This compound targets both cell membranes and intracellular components of various pathogens . It has been reported to inhibit a broad spectrum of fungal genera and microbial pathogens . It also activates primary nociceptor cells .
Mode of Action
This compound exerts its effects by interacting with its targets and inducing changes. It can punch holes directly in cell membranes due to the positively charged amino acids it contains . This peptide can selectively open thermal nociceptor transient receptor potential vanilloid receptor channels via phospholipase A2-lipoxygenase/cyclooxygenase metabolites, leading to depolarization of primary nociceptor cells .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses signal pathways of TLR2, TLR4, CD14, NEMO, and PDGFRβ . By inhibiting these pathways, this compound decreases activation of p38, ERK1/2, AKT, PLCγ1 as well as translocation of NF-κB into the nucleus . This results in reduced inflammation in various tissues .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its interaction with cell membranes. It has been suggested that the development of a drug delivery vehicle by incorporating this compound into a nanoparticle represents a safe approach for in vivo application of this compound with favorable pharmacokinetics .
Result of Action
The action of this compound results in various molecular and cellular effects. It has strong surface effects on cell membranes, causing pore-formation in epithelial cells and the destruction of red blood cells . It also increases the membrane permeability and intracellular ROS generation in bacteria, contributing to bacterial cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, this compound can indiscriminately permeabilize different types of membranes . At concentrations in the nanomolar range, this compound can induce temporary pores that facilitate transmembrane conduction of atomic ions without causing leakage of glucose or larger molecules .
Biochemical Analysis
Biochemical Properties
Melittin interacts with a broad spectrum of fungal genera including Aspergillus, Botrytis, Candida, Colletotrichum, Fusarium, Malassezia, Neurospora, Penicillium, Saccharomyces, Trichoderma, Trichophyton, and Trichosporon . It hinders fungal growth by several mechanisms such as membrane permeabilization, apoptosis induction by reactive oxygen species-mediated mitochondria/caspase-dependent pathway, inhibition of (1,3)-β- d -glucan synthase, and alterations in fungal gene expression .
Cellular Effects
This compound has been reported to exert strong anticancer activity against various cancers . It can induce apoptosis in leukaemia cell lines of different origin acute lymphoblastic leukaemia (CCRF-CEM) and chronic myelogenous leukaemia (K-562) . This compound also has strong surface effects on cell membranes causing pore-formation in epithelial cells and the destruction of red blood cells .
Molecular Mechanism
This compound possesses a multi-target mechanism of action against fungal cells . It inhibits a broad spectrum of fungal genera by several mechanisms such as membrane permeabilization, apoptosis induction by reactive oxygen species-mediated mitochondria/caspase-dependent pathway, inhibition of (1,3)-β- d -glucan synthase, and alterations in fungal gene expression .
Temporal Effects in Laboratory Settings
This compound shows extensive hemolysis and cytotoxicity activities with intraperitoneal LD 50 value of 4.98 mg/kg in BALB/c mice . This compound at its safe dose could not exhibit antimicrobial activity, which hinders its application in clinical practice .
Dosage Effects in Animal Models
Injection of this compound into animals and humans causes pain sensation . In the rotarod behavioral test, which measures motor function, this compound-treated hSOD1 G93A mice displayed a 1.7-fold increase in motor function 7 days after treatment with this compound .
Metabolic Pathways
This compound can effectively enhance the therapeutic properties of some first-line drugs . It exerts cytotoxic effects on normal human cells by increasing the mRNA levels of oxidative stress- and apoptosis-related genes .
Transport and Distribution
This compound has strong surface effects on cell membranes causing pore-formation in epithelial cells and the destruction of red blood cells . The conformational changes and inter-peptide cooperation of this compound molecules, as well as this compound-induced disturbances to membrane structure, such as deformation and lipid extraction, are regarded as key factors influencing the insertion of peptides into membranes .
Subcellular Localization
In vitro fluorescence imaging of DapAMCA-labeled this compound in cancer cells demonstrated high membrane-penetrating activity, with strong nuclear and nucleolar localization ability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Melittin can be synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound can be achieved through recombinant DNA technology. This involves the insertion of the this compound gene into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces this compound, which is subsequently purified using affinity chromatography and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
Melittin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds in this compound can be achieved using reducing agents such as dithiothreitol (DTT).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in peptide synthesis.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified this compound peptides with altered amino acid sequences.
Scientific Research Applications
Melittin has a wide range of scientific research applications, including:
Antimicrobial Activity: this compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. .
Anti-inflammatory Effects: This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and modulating immune responses.
Anticancer Properties: this compound induces apoptosis in cancer cells by disrupting cell membranes and activating apoptotic pathways.
Neuroprotective Effects: This compound has been investigated for its potential to protect against neurodegenerative diseases by reducing oxidative stress and inflammation.
Drug Delivery: This compound has been used as a component in drug delivery systems to enhance the delivery of therapeutic agents to target cells.
Comparison with Similar Compounds
Melittin is unique in its potent antimicrobial, anti-inflammatory, and anticancer properties. Similar compounds include:
Secapin: Another component of bee venom with antimicrobial properties.
Magainin: An antimicrobial peptide from frog skin with similar membrane-disrupting properties.
Defensin: A family of antimicrobial peptides found in various organisms, including humans.
This compound stands out due to its broad-spectrum activity and potential therapeutic applications in various fields.
Properties
IUPAC Name |
2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]propanoylamino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C131H229N39O31/c1-23-71(16)102(163-97(176)60-135)122(194)146-62-98(177)148-74(19)109(181)164-100(69(12)13)124(196)160-88(55-65(4)5)116(188)155-84(41-30-33-51-134)115(187)165-101(70(14)15)125(197)161-90(57-67(8)9)118(190)168-106(77(22)173)128(200)169-105(76(21)172)123(195)147-63-99(178)150-92(58-68(10)11)129(201)170-54-36-44-94(170)121(193)149-75(20)108(180)158-89(56-66(6)7)117(189)166-104(73(18)25-3)127(199)162-93(64-171)120(192)159-91(59-78-61-145-80-38-27-26-37-79(78)80)119(191)167-103(72(17)24-2)126(198)157-83(40-29-32-50-133)111(183)154-85(42-34-52-143-130(139)140)112(184)152-82(39-28-31-49-132)110(182)153-86(43-35-53-144-131(141)142)113(185)156-87(46-48-96(137)175)114(186)151-81(107(138)179)45-47-95(136)174/h26-27,37-38,61,65-77,81-94,100-106,145,171-173H,23-25,28-36,39-60,62-64,132-135H2,1-22H3,(H2,136,174)(H2,137,175)(H2,138,179)(H,146,194)(H,147,195)(H,148,177)(H,149,193)(H,150,178)(H,151,186)(H,152,184)(H,153,182)(H,154,183)(H,155,188)(H,156,185)(H,157,198)(H,158,180)(H,159,192)(H,160,196)(H,161,197)(H,162,199)(H,163,176)(H,164,181)(H,165,187)(H,166,189)(H,167,191)(H,168,190)(H,169,200)(H4,139,140,143)(H4,141,142,144) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXZNPDIRNWWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C131H229N39O31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40893812 | |
| Record name | Melittin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2846.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37231-28-0, 20449-79-0 | |
| Record name | Mellitin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037231280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melittin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40893812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Melittin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.544 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 20449-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


